molecular formula C11H17N3OS B8670666 N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 62347-21-1

N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B8670666
Key on ui cas rn: 62347-21-1
M. Wt: 239.34 g/mol
InChI Key: JOWXIYAMMCHECF-UHFFFAOYSA-N
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Patent
US04158659

Procedure details

N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine (1.7 g, 0.01 mole) in benzene (20 ml) was treated with triethylamine (1.53 ml) and cyclopropane carboxylic acid chloride (1.15 g). The reaction mixture was heated to reflux for 20 hours. The solution was then evaporated to dryness and the residue treated with ether and filtered. The solution was washed with water, dried and charcoaled, filtered and evaporated and the residue recrystallised from petrol ether (40°-60° C.) to give N-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane carboxamide as a white crystalline solid. m.p. 82°-84° C.
Name
N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[S:6][C:5]([CH2:7]CCCN)=[N:4][N:3]=1.C([N:14]([CH2:17][CH3:18])CC)C.[CH:19]1([C:22](Cl)=[O:23])[CH2:21][CH2:20]1.[CH:25]1C=CC=C[CH:26]=1>>[CH2:17]([N:14]([C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[C:22]([CH:19]1[CH2:21][CH2:20]1)=[O:23])[CH2:18][CH2:25][CH3:26]

Inputs

Step One
Name
N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine
Quantity
1.7 g
Type
reactant
Smiles
CC1=NN=C(S1)CCCCN
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from petrol ether (40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C(=O)C1CC1)C=1SC(=NN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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